3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine
Description
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-1-11-6-3-10-2-5(9)7(4)6/h1-3,11H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAANPYKVSDQXHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C=NC=C2N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 1h Pyrrolo 2,3 C Pyridin 4 Amine and Its Analogues
Established Synthetic Routes to the Pyrrolo[2,3-c]pyridine Core
The construction of the bicyclic pyrrolo[2,3-c]pyridine system can be achieved through several elegant and efficient synthetic approaches. These methodologies can be broadly categorized into cyclization strategies, cross-coupling reactions, palladium-mediated transformations, and multi-step synthesis pathways.
Cyclization Strategies
Cyclization reactions represent a fundamental approach to assembling the pyrrolo[2,3-c]pyridine core. These methods often involve the formation of one of the heterocyclic rings onto a pre-existing partner ring. A common strategy involves the construction of the pyrrole (B145914) ring onto a pyridine (B92270) precursor. For instance, derivatives of 3-amino-4-methylpyridines can undergo a formal [4+1]-cyclization with electrophilic reagents like trifluoroacetic anhydride (B1165640) to yield 6-azaindoles. rsc.orgchemrxiv.org Another powerful cyclization method is the acid-catalyzed reaction of 3-alkynyl-2-aminopyridines, which proceeds to form the 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) ring system. rsc.org
Reductive cyclization is another effective technique. For example, the reaction of 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine with iron powder in acetic acid leads to the formation of 4-bromo-1H-pyrrolo[2,3-c]pyridine through a reductive cyclization process. chemicalbook.com
Cross-Coupling Approaches (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)
Cross-coupling reactions are indispensable tools in modern organic synthesis and have been extensively applied to the construction and functionalization of pyrrolopyridine systems.
The Suzuki-Miyaura coupling , which forms carbon-carbon bonds between an organoboron compound and an organic halide in the presence of a palladium catalyst, is a versatile method for introducing aryl or vinyl substituents. For instance, a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate has been successfully employed in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds. This reaction is particularly useful for introducing amino groups onto the pyrrolopyridine scaffold. A key step in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines involves a Buchwald-Hartwig amination with a secondary amine at the C-4 position. nih.gov
The Sonogashira coupling , a reaction between a terminal alkyne and an aryl or vinyl halide, is another valuable tool. This reaction is often the initial step in the synthesis of 7-azaindoles, where a 3-halosubstituted-2-aminopyridine is coupled with an alkyne. rsc.org
| Cross-Coupling Reaction | Reactants | Catalyst System (Typical) | Bond Formed | Application in Pyrrolopyridine Synthesis |
| Suzuki-Miyaura | Organoboron compound + Organic halide | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | C-C | Introduction of aryl/vinyl groups |
| Buchwald-Hartwig | Amine + Organic halide | Pd catalyst + Ligand + Base | C-N | Introduction of amino groups |
| Sonogashira | Terminal alkyne + Organic halide | Pd catalyst + Cu(I) cocatalyst + Base | C-C (sp²-sp) | Formation of alkynylpyridine intermediates |
Palladium-Mediated Reactions in Pyrrolopyridine Synthesis
Palladium catalysis plays a central role in many synthetic strategies for pyrrolopyridines, extending beyond the cross-coupling reactions mentioned above. Palladium catalysts can facilitate a variety of transformations, including cyclization and tandem reactions. For example, site-selective palladium-catalyzed Sonogashira reactions of 3,4-dibromopyridine (B81906) with alkynes, followed by palladium-catalyzed tandem C-N couplings and cyclizations with amines, provide a direct route to 6-azaindoles. organic-chemistry.org
Targeted Synthesis of 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine
The synthesis of the target compound, this compound, is envisioned to proceed through the synthesis of the 1H-pyrrolo[2,3-c]pyridin-4-amine core, followed by a regioselective bromination at the 3-position of the pyrrole ring.
Regioselective Bromination Techniques
The regioselectivity of electrophilic substitution on the pyrrolopyridine ring system is influenced by the electronic properties of both the pyridine and pyrrole rings, as well as any existing substituents. The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. The amino group at the 4-position is an activating group, further enhancing the electron density of the heterocyclic system.
For the bromination of 1H-pyrrolo[2,3-c]pyridin-4-amine, the C3 position of the pyrrole ring is the most likely site for electrophilic attack due to the directing effect of the pyrrole nitrogen and the activating effect of the C4-amino group.
A common and effective reagent for the regioselective bromination of electron-rich heterocycles is N-bromosuccinimide (NBS) . organic-chemistry.orgnih.gov The reaction is typically carried out in a suitable solvent, and the conditions can be tuned to achieve the desired level of bromination. The use of NBS often provides a milder alternative to elemental bromine and can lead to higher regioselectivity. For instance, the regioselective C3-bromination of pyrrolo[1,2-a]quinoxalines has been successfully achieved using tetrabutylammonium (B224687) tribromide, highlighting the feasibility of selective bromination in related heterocyclic systems. nih.gov
The general approach for the synthesis of this compound would therefore involve the treatment of 1H-pyrrolo[2,3-c]pyridin-4-amine with a brominating agent such as NBS under controlled conditions to favor monosubstitution at the C3 position.
| Reagent | Conditions | Selectivity |
| N-Bromosuccinimide (NBS) | Inert solvent (e.g., THF, DMF), controlled temperature | High for C3-bromination of electron-rich pyrroles |
| Tetrabutylammonium tribromide | DMSO, controlled temperature | High for C3-bromination of pyrrolo[1,2-a]quinoxalines |
Amination Reactions at C-4 Position
The introduction of an amino group at the C-4 position is frequently accomplished via palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgnih.govacsgcipr.org This reaction is a powerful tool for forming carbon-nitrogen bonds. wikipedia.org The synthesis typically starts from a precursor such as a 4-chloro-pyrrolopyridine derivative. mdpi.comnih.gov
The effectiveness of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and reaction conditions. mdpi.com Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂). mdpi.com The selection of the phosphine (B1218219) ligand is critical for the reaction's success, with various ligands being employed to optimize yield and reaction rate. For instance, ligands like RuPhos have been found to be effective, enabling full conversion of substrates in a short time. mdpi.com However, the choice of ligand can be substrate-dependent, and other systems like XPhos Pd G2/XPhos have also been utilized. mdpi.com
The reaction is typically carried out in the presence of a base, such as potassium carbonate, and in a suitable solvent like tert-butanol. google.com The conditions must be carefully controlled, as the presence of certain functional groups on the starting material, such as an unprotected hydroxyl group, can impede the reaction or lead to low conversion rates. mdpi.com
| Catalyst/Ligand System | Substrate | Solvent | Observations | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / RuPhos | Phenyl and methoxy (B1213986) substituted 4-chloro-pyrrolopyridines | tert-Butanol | High conversion (74-76% isolated yield) in 1 hour. | mdpi.com |
| Pd(OAc)₂ / RuPhos | Unprotected hydroxymethyl substituted 4-chloro-pyrrolopyridine | Not specified | Low conversion (<40% in 24h) due to acidic proton. | mdpi.com |
| XPhos Pd G2 / XPhos | SEM-protected 4-chloro-pyrrolopyridine | n-Butanol / tert-Butanol | High conversion (94% in 5 min) and 68% isolated yield with Pd(OAc)₂/RuPhos in tert-butanol. | mdpi.com |
Challenges and Innovations in Synthetic Protocols
The synthesis of this compound is not without its difficulties. These challenges necessitate innovative solutions, including sophisticated protection/deprotection strategies, management of side product formation, and the development of more efficient one-pot procedures.
Protection and Deprotection Strategies (e.g., SEM-deprotection)
To prevent unwanted reactions at the pyrrole nitrogen during synthesis, protecting groups are essential. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a commonly used protecting group for the pyrrole moiety in the synthesis of pyrrolopyridine derivatives. mdpi.comnih.gov
The removal of the SEM group, or deprotection, is a critical final step. This is often achieved under acidic conditions. total-synthesis.com A widely used method involves a two-step procedure: an initial treatment with trifluoroacetic acid (TFA), followed by a basic workup. mdpi.comcommonorganicchemistry.com The acidic step is believed to generate an intermediate which, upon treatment with a base, releases formaldehyde (B43269) to yield the deprotected product. mdpi.com Other reagents for SEM deprotection include tetrabutylammonium fluoride (B91410) (TBAF) and boron trifluoride etherate (BF₃-OEt₂), although these can sometimes lead to more complex reaction mixtures. mdpi.comcommonorganicchemistry.com The choice of deprotection conditions can be crucial, as the process can be sluggish or lead to undesired side reactions. total-synthesis.com
| Reagent | Typical Conditions | Notes | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Treatment in a solvent like DCM, followed by a basic step (e.g., NaHCO₃). | A common and often effective two-step method. | mdpi.com |
| Tetrabutylammonium Fluoride (TBAF) | In a solvent like THF, often with heating. | Fluoride source that targets the silicon atom. Can require higher temperatures. | total-synthesis.comcommonorganicchemistry.com |
| Boron Trifluoride Etherate (BF₃-OEt₂) | Used as a Lewis acid catalyst. | Can result in complex reaction mixtures. | mdpi.com |
Side Product Formation in Synthesis
A significant challenge in the synthesis of pyrrolopyridine derivatives, particularly during the SEM-deprotection step, is the formation of side products. mdpi.comnih.gov The release of formaldehyde during the deprotection process is a key issue. mdpi.comtotal-synthesis.com This highly reactive C1 building block can participate in subsequent reactions, leading to impurities. beilstein-journals.orgbeilstein-journals.org
One of the most notable side products is a tricyclic eight-membered 7-azaindole. mdpi.comnih.gov This compound is formed when the liberated formaldehyde undergoes a two-step electrophilic aromatic substitution on the pyrrolopyridine ring system. mdpi.com The formation of this and other side products complicates the purification process and can significantly lower the yield of the desired product. mdpi.com Another observed side reaction during the synthesis is the reduction at the C-4 position, which can occur during the amination step, leading to the formation of an unwanted deaminated product. mdpi.com
Analytical and Spectroscopic Characterization of Synthesized Compounds
The unambiguous identification and structural confirmation of synthesized compounds like this compound are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule. For pyrrolopyridine derivatives, ¹H NMR is used to identify the protons on the aromatic rings. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the signals provide a fingerprint of the molecule's structure.
For example, in the ¹H NMR spectrum of the related compound 4-bromo-1H-pyrrolo[2,3-c]pyridine, distinct signals are observed for the protons on the pyridine and pyrrole rings. chemicalbook.com A broad singlet is typically observed for the N-H proton of the pyrrole ring. chemicalbook.com Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In the case of 5-bromo-1H-pyrrolo[2,3-b]pyridine, distinct signals corresponding to each carbon atom in the bicyclic system can be identified. researchgate.net By analyzing the ¹H and ¹³C NMR data, chemists can confirm that the desired molecular structure has been successfully synthesized and that the correct regiochemistry of substituents has been achieved.
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity | Reference |
|---|---|---|---|
| 4-bromo-1H-pyrrolo[2,3-c]pyridine | CDCl₃ | 8.96 (br s, 1H), 8.74 (s, 1H), 8.37 (s, 1H), 7.46 (m, 1H), 6.66 (m, 1H) | chemicalbook.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound, the presence of bromine is a key feature that would be readily identifiable in the mass spectrum. Bromine has two major isotopes, 79Br and 81Br, which occur in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M+) and any bromine-containing fragments, where two peaks of almost equal intensity are observed, separated by two mass units (m/z). docbrown.info
The fragmentation of the molecular ion would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for related heterocyclic compounds include the cleavage of the pyrrole or pyridine ring and the loss of the amino or bromo substituents. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, allowing for the confirmation of the elemental composition.
Table 1: Hypothetical Mass Spectrometry Data for this compound
| Ion | m/z (relative to 79Br/81Br) | Interpretation |
| [M]+ | 211/213 | Molecular ion |
| [M-NH2]+ | 195/197 | Loss of the amino group |
| [M-Br]+ | 132 | Loss of the bromine atom |
| [M-HCN]+ | 184/186 | Loss of hydrogen cyanide from the pyridine ring |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
The N-H stretching vibrations of the primary amine (NH2) and the pyrrole N-H group would appear in the region of 3500-3200 cm-1. The primary amine would typically show two bands (asymmetric and symmetric stretching), while the pyrrole N-H would present as a broader band. Aromatic C-H stretching vibrations from both the pyrrole and pyridine rings would be observed around 3100-3000 cm-1.
The C=C and C=N stretching vibrations of the aromatic rings would give rise to a series of bands in the 1650-1450 cm-1 region. The N-H bending vibration of the amino group would also be expected in this region, typically around 1600 cm-1. The C-N stretching vibrations would appear in the 1350-1250 cm-1 range. Finally, the C-Br stretching vibration would be found in the fingerprint region, typically below 700 cm-1.
Table 2: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm-1) | Functional Group | Type of Vibration |
| 3500-3300 | N-H (amine) | Asymmetric and symmetric stretching |
| 3400-3200 | N-H (pyrrole) | Stretching |
| 3100-3000 | C-H (aromatic) | Stretching |
| 1650-1450 | C=C, C=N (aromatic) | Stretching |
| ~1600 | N-H (amine) | Bending |
| 1350-1250 | C-N | Stretching |
| < 700 | C-Br | Stretching |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and bromine in this case) in a compound. This data is then compared with the theoretical percentages calculated from the molecular formula to confirm the compound's purity and empirical formula.
For this compound, with the molecular formula C7H6BrN3, the theoretical elemental composition would be calculated based on the atomic masses of carbon, hydrogen, bromine, and nitrogen.
Table 3: Theoretical Elemental Analysis Data for C7H6BrN3
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon (C) | 12.011 | 7 | 84.077 | 39.64 |
| Hydrogen (H) | 1.008 | 6 | 6.048 | 2.85 |
| Bromine (Br) | 79.904 | 1 | 79.904 | 37.68 |
| Nitrogen (N) | 14.007 | 3 | 42.021 | 19.82 |
| Total | 212.05 | 100.00 |
Experimental results from elemental analysis that closely match these theoretical values would provide strong evidence for the correct elemental composition of the synthesized compound.
Structure Activity Relationship Sar and Structural Modifications of 3 Bromo 1h Pyrrolo 2,3 C Pyridin 4 Amine Derivatives
Design Principles for Pyrrolopyridine Analogues
The development of analogues based on the pyrrolopyridine scaffold often employs sophisticated design strategies to optimize potency, selectivity, and pharmacokinetic properties. These strategies range from target-informed rational design to exploratory methods like scaffold hopping.
Rational drug design for pyrrolopyridine analogues frequently relies on understanding the three-dimensional structure of the biological target. A notable example involves the design of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potent potassium-competitive acid blockers (P-CABs) for the H+/K+-ATPase enzyme. nih.govjst.go.jp
In this research, a lead compound, N-benzyl-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine-7-amine, was identified with significant H+/K+-ATPase inhibitory activity (IC50 = 27 nM). jst.go.jp To improve upon this lead, a homology model of the H+/K+-ATPase was constructed. Docking studies with this model revealed that the pyrrolo[2,3-c]pyridine core occupied a key position in the binding site. The modeling suggested that introducing substituents at the 1-position (the pyrrole (B145914) nitrogen) could allow the molecule to access additional lipophilic pockets within the enzyme, potentially increasing potency. nih.govjst.go.jp This led to the synthesis of N-1 alkylated derivatives, which were then evaluated for their biological activity.
Table 1: Design of 1H-pyrrolo[2,3-c]pyridine-7-amine Derivatives as H+/K+-ATPase Inhibitors
| Compound | Structure | N-1 Substituent | H+/K+-ATPase Inhibition IC50 (nM) |
|---|---|---|---|
| 1 (Lead Compound) | H | 27 | |
| 2a | Propyl | 10 | |
| 5d | Propyl (with N-methyl on exocyclic amine) | 6 |
This rational, structure-based approach successfully yielded compounds with enhanced inhibitory activity, demonstrating the utility of molecular modeling in guiding the structural modifications of the pyrrolopyridine scaffold. jst.go.jp
Scaffold hopping and bioisosteric replacement are powerful strategies to discover novel chemotypes with similar biological activities but potentially improved properties. acs.org Pyrrolopyridines (azaindoles) are well-established bioisosteres of indoles and purine (B94841) systems like pyrrolopyrimidines. nih.govacs.org
Scaffold Hopping: This technique involves replacing the central core of a known active molecule with a chemically different scaffold that preserves the essential 3D arrangement of key functional groups. For instance, a scaffold-hopping experiment led to the discovery of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as novel inhibitors of phosphodiesterase 4B (PDE4B), starting from a different heterocyclic system. nih.gov Similarly, a scaffold hopping approach was utilized in the design of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, where fragments of the drug Pexidartinib (which contains a pyrrolopyridine core) were merged with a pyrrolo[2,3-d]pyrimidine nucleus. mdpi.comresearchgate.net
Bioisosteric Replacement: This involves the substitution of one atom or group with another that has similar physical or chemical properties, leading to a new molecule with similar biological properties. The pyridine (B92270) ring is often used as a bioisostere for a benzene (B151609) ring to introduce a hydrogen bond acceptor, alter polarity, and improve metabolic stability or solubility. mdpi.com The pyrrolo[2,3-c]pyridine scaffold itself can be considered a bioisostere of other bicyclic systems. For example, in the development of kinase inhibitors, replacing the nitrogen at position 3 of a pyrrolo[2,3-d]pyrimidine with a carbon to form a 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) was found to reduce selectivity for PKB over PKA, highlighting how subtle changes in the core scaffold can significantly impact biological profiles. acs.org
Impact of Substitution Patterns on Biological Activity
The biological activity of pyrrolopyridine derivatives is highly sensitive to the nature and position of substituents on both the pyrrole and pyridine rings.
The bromine atom at the 3-position of the pyrrole ring is a significant feature. While direct SAR studies on the 3-bromo group in 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine are not extensively documented, its role can be inferred from related studies. Halogenation, particularly with bromine, is a common strategy in medicinal chemistry. researchgate.net
Firstly, the bromine atom acts as a crucial synthetic handle. For example, the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine was a key step in creating a library of anticancer compounds. nih.govtandfonline.comsemanticscholar.org The bromine atom was subsequently replaced by various aryl groups using Suzuki cross-coupling reactions, allowing for the exploration of a wide chemical space and the optimization of anticancer activity. nih.govtandfonline.com In this context, the primary effect of the bromine is not its direct contribution to the final biological activity but its utility in enabling structural diversification.
Secondly, the presence of a halogen can directly influence biological activity through steric and electronic effects, or by forming specific halogen bonds with the target protein. Studies on other brominated pyrrole derivatives have shown that antibacterial activity can be closely linked to the halogenation pattern. researchgate.net
The amino group at the C-4 position is expected to be a critical determinant of biological activity, likely acting as a key hydrogen bond donor and/or acceptor in interactions with molecular targets. In the closely related 1H-pyrrolo[2,3-c]pyridine-7-amine series, the exocyclic amine is a core component of the pharmacophore responsible for H+/K+-ATPase inhibition. jst.go.jp Modifications to this group, such as N-alkylation (e.g., converting a secondary amine to a tertiary amine with an N-methyl group), were shown to fine-tune activity. jst.go.jp
By analogy, studies on 4-aminopyrrolo[2,3-d]pyrimidines (7-deazapurines) as antitubercular agents have provided extensive SAR data on the C-4 amino substituent. These studies revealed that the nature of the group attached to the exocyclic amine has a profound impact on potency. nih.gov
Table 2: Influence of C-4 Amine Substitution on Antitubercular Activity of Pyrrolo[2,3-d]pyrimidines
| Compound | C-4 Substituent (R) on Pyrrolo[2,3-d]pyrimidine Core | Antitubercular Activity MIC90 (µM) |
|---|---|---|
| 1 | -NH-Ph | 62.5 |
| 11 | -NH-(4-OPh)-Ph | 0.488 |
| 15 | -NH-(4-morpholino)-Ph | 3.906 |
| 22 | -NH-(CH2)3-Ph | 14.452 |
As shown in the table, replacing the simple aniline (B41778) substituent with bulkier groups like 4-phenoxy or 4-morpholino, or altering the linker length, resulted in dramatic changes in activity, with the 4-phenoxy derivative showing over a 100-fold increase in potency. nih.gov This underscores the critical role of the substituent attached to the C-4 amino group in modulating biological activity.
The nitrogen atoms within the bicyclic scaffold—one in the five-membered pyrrole ring and one in the six-membered pyridine ring—have distinct chemical properties and offer opportunities for structural modification.
Pyrrole Nitrogen (N-1): The pyrrole nitrogen is typically non-basic as its lone pair of electrons contributes to the aromaticity of the ring system. Alkylation or arylation at this position is a common strategy to modulate a compound's properties. As previously discussed in the rational design of P-CABs, introducing an alkyl group at the N-1 position of the 1H-pyrrolo[2,3-c]pyridine-7-amine scaffold was a key optimization step. nih.govjst.go.jp This modification was guided by molecular modeling to allow the ligand to access additional lipophilic pockets in the target enzyme, resulting in improved inhibitory potency. jst.go.jp
Table 3: Effect of N-1 (Pyrrole) Substitution on H+/K+-ATPase Inhibition
| Compound | N-1 Substituent | N-7 Substituent | H+/K+-ATPase Inhibition IC50 (nM) |
|---|---|---|---|
| 1 | -H | -NH-CH2Ph | 27 |
| 2a | -Propyl | -NH-CH2Ph | 10 |
| 5a | -H | -N(CH3)-CH2Ph | 24 |
| 5d | -Propyl | -N(CH3)-CH2Ph | 6 |
Pyridine Nitrogen (N-5): In contrast to the pyrrole nitrogen, the pyridine nitrogen is basic and its lone pair is available for hydrogen bonding. This nitrogen atom is often a crucial point of interaction with biological targets and significantly influences the physicochemical properties of the molecule, such as solubility and pKa. While direct SAR studies involving modification of the N-5 atom in the pyrrolo[2,3-c]pyridine system are limited, its importance is evident. In kinase inhibitors, for example, this nitrogen atom frequently forms a key hydrogen bond with the "hinge region" of the kinase domain. acs.org Any modification, such as quaternization or N-oxide formation, would fundamentally alter the electronic and steric profile of the scaffold, almost certainly leading to a major change in biological activity. rsc.org
Introduction of Diverse Functional Groups
The 3-bromo substituent on the 1H-pyrrolo[2,3-c]pyridin-4-amine scaffold serves as a versatile starting point for derivatization, most notably through palladium-catalyzed cross-coupling reactions. nih.govnih.gov These reactions allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, facilitating the introduction of a vast range of functional groups and molecular fragments.
The Suzuki-Miyaura cross-coupling reaction is a premier method for creating C(sp²)–C(sp²) bonds by coupling the 3-bromo-azaindole core with various aryl or heteroaryl boronic acids. nih.gov This reaction is valued for its mild conditions and high tolerance for a broad scope of functional groups on both coupling partners. nih.govmdpi.com For instance, a variety of substituted aryl and heteroaryl groups can be installed at the C-3 position, which is often critical for modulating the potency and selectivity of these compounds as kinase inhibitors. The electronic nature of the substituents on the boronic acid partner, whether electron-donating or electron-withdrawing, is generally well-tolerated, allowing for fine-tuning of the molecule's properties. nih.govacs.org
Beyond aryl groups, other functionalities can be introduced. For example, vinyl groups can be installed at the C-3 position using pinacol (B44631) vinyl boronate in a Suzuki-type coupling, often accelerated by microwave irradiation. mdpi.com Alternative synthetic strategies can introduce different functionalities; for example, a formyl group (-CHO) can be introduced at the C-3 position via the Duff reaction, which can subsequently be transformed into other derivatives like N-acylhydrazones. mdpi.com
The table below summarizes examples of functional groups introduced onto azaindole and related heterocyclic scaffolds, demonstrating the versatility of these synthetic methods.
| Starting Material Position | Functional Group Introduced | Reaction Type | Catalyst/Reagents | Key Findings | Reference(s) |
| C-3 (Iodo) | Vinyl | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, Dioxane | Microwave irradiation significantly accelerates the vinylation reaction. | mdpi.com |
| C-2 (Iodo) on 4-chloro-pyrrolopyridine | (4-(hydroxymethyl)phenyl) | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Chemoselective coupling at C-2 was achieved over C-4 chloro position. | nih.gov |
| C-7 (Bromo) on 4-substituted-indazole | Various Aryls | Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | The reaction is tolerant to different functional groups (sulfonamide, amide) at the C-4 position. | nih.gov |
| C-5 (Bromo) on 7-azaindole | Formyl | Duff Reaction | Hexamethylenetetramine (HMTA), Acetic Acid | Regioselective formylation at the C-3 position was achieved. | mdpi.com |
| C-3 (Bromo) on Indazole | Various Aryls | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Cs₂CO₃, Dioxane/EtOH/H₂O | Microwave-assisted conditions provided good to excellent yields for coupling with free (NH) indazoles. | researchgate.net |
This table is illustrative and includes examples from closely related scaffolds to demonstrate the scope of applicable reactions.
Methodologies for SAR Derivatization and Library Synthesis
To efficiently explore the structure-activity relationships of this compound derivatives, medicinal chemists employ high-throughput synthesis techniques to generate large collections, or libraries, of related compounds. These methodologies are broadly categorized into combinatorial chemistry and parallel synthesis.
Combinatorial Chemistry Approaches
Combinatorial chemistry aims to produce a vast number of compounds in a short period by systematically combining a smaller number of chemical building blocks. imperial.ac.uk A classic example is the "mix and split" synthesis, where a solid support resin is divided into multiple portions, each reacting with a different building block. The portions are then recombined, mixed, and split again for the next reaction step, exponentially increasing the number of unique compounds. imperial.ac.uk
For the 1H-pyrrolo[2,3-c]pyridin-4-amine scaffold, multi-component reactions (MCRs) represent a powerful combinatorial approach. An MCR can construct a complex product, such as a substituted azaindole core, from three or more simple starting materials in a single pot. acs.org This strategy allows for the rapid generation of a library of compounds with diverse substitution patterns by simply varying the initial building blocks. acs.org Although a specific MCR for this compound is not detailed, the principles from related azaindole syntheses suggest its feasibility for creating diverse libraries. acs.orguni-rostock.de
Parallel Synthesis Techniques
Parallel synthesis involves the simultaneous creation of a library of discrete compounds in a spatially separated manner, such as in the wells of a microtiter plate. imperial.ac.uk Unlike mix-and-split synthesis, each well contains a single, known product, which simplifies screening and identification. imperial.ac.uk This method is exceptionally well-suited for the late-stage functionalization of a common intermediate like this compound to explore the SAR of a specific position.
Modern drug discovery heavily relies on parallel synthesis to build focused libraries around a lead compound. nih.gov Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are highly amenable to this format. nih.govnih.gov By using an array of boronic acids or amines, a library of analogs can be efficiently produced. Microwave-assisted organic synthesis is often employed to accelerate these reactions, drastically reducing the time required for library generation. mdpi.comresearchgate.netnih.gov
A hypothetical parallel synthesis to diversify the 3-position of a protected this compound intermediate is illustrated below.
| Well | Building Block (Arylboronic Acid) | Expected C-3 Substituent |
| A1 | Phenylboronic acid | Phenyl |
| A2 | 4-Fluorophenylboronic acid | 4-Fluorophenyl |
| A3 | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl |
| A4 | Thiophene-2-boronic acid | Thiophen-2-yl |
| B1 | 3-Chlorophenylboronic acid | 3-Chlorophenyl |
| B2 | 3-(Trifluoromethyl)phenylboronic acid | 3-(Trifluoromethyl)phenyl |
| B3 | Pyridine-3-boronic acid | Pyridin-3-yl |
| B4 | N-Methylpyrrole-2-boronic acid | N-Methylpyrrol-2-yl |
This table represents a small subset of a potential parallel synthesis library using Suzuki-Miyaura coupling.
Mechanistic Investigations at the Molecular and Cellular Levels
Target Identification and Validation Strategies
The initial step in understanding the mechanism of a novel compound involves identifying its molecular target(s). This is often achieved through a combination of computational and experimental approaches. Techniques such as affinity chromatography, where the compound is immobilized to a matrix to "pull down" its binding partners from cell lysates, are commonly employed. Subsequent identification of these proteins by mass spectrometry can reveal potential targets.
Another strategy involves screening the compound against a panel of known biological targets, such as a kinome panel, to identify any inhibitory activity. For example, a study on 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines utilized an IC50 titration at low ATP concentration to determine their inhibitory activity against CSF1R. nih.gov Once a potential target is identified, validation is crucial. This can involve techniques like genetic knockdown (e.g., using siRNA or CRISPR) of the proposed target to see if it phenocopies the effect of the compound.
Elucidation of Molecular Binding Modes
Following target identification, detailed studies are conducted to characterize the interaction between the compound and its target protein. Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) are used to quantify the binding affinity (typically represented by the dissociation constant, Kd). These methods provide data on the strength and thermodynamics of the interaction.
Specificity is also a critical parameter, assessing whether the compound binds selectively to its intended target or interacts with multiple off-target proteins. This is often evaluated by testing the compound against a panel of related proteins or through broader proteomic profiling.
Determining the binding site on the target protein is essential for understanding the mechanism of action. Orthosteric ligands bind to the primary, active site of a protein, directly competing with the endogenous substrate. In contrast, allosteric modulators bind to a different site on the protein, inducing a conformational change that alters the activity of the active site.
Structural biology techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM) are the gold standard for visualizing the precise binding mode of a ligand. For example, the co-crystal structure of an allosteric inhibitor bound to LIMK1 revealed key interactions within a hydrophobic back pocket, distinct from the ATP-binding site. acs.org In the absence of structural data, competitive binding assays with known orthosteric ligands can provide initial evidence for the binding mode.
Impact on Cellular Signaling Pathways
Once a compound's direct target is known, researchers investigate its effects on the downstream signaling pathways regulated by that target. This often involves immunoblotting (Western blotting) to measure changes in the phosphorylation state or total levels of key downstream proteins. For instance, if a compound inhibits a specific kinase, the phosphorylation of its known substrates would be expected to decrease.
The impact of a compound on cellular signaling ultimately leads to changes in gene expression and protein levels. Techniques like quantitative Polymerase Chain Reaction (qPCR) and RNA sequencing (RNA-seq) are used to measure changes in the transcription of specific genes. At the protein level, proteomics approaches, such as mass spectrometry-based quantitative proteomics, can provide a global view of how the compound alters the cellular proteome. These analyses can reveal the broader cellular processes affected by the compound and can help to elucidate its mechanism of action and potential therapeutic effects.
Cellular Phenotypic Changes and Molecular Basis
Thorough searches of scientific databases and literature have not yielded any studies that specifically document the cellular phenotypic changes induced by 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine. Consequently, there is no available data to populate tables or provide detailed research findings on this topic.
For context, research on related but structurally distinct pyrrolopyridine derivatives has revealed a range of biological effects, underscoring the potential of this chemical scaffold. For instance, various derivatives of the isomeric core structures have been explored for their utility as:
Anticancer Agents: Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. rsc.org These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and hinder cell migration and invasion. rsc.org Another class of related compounds, 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, has been investigated for its potential to inhibit colony-stimulating factor 1 receptor (CSF1R), a target in cancer therapy. nih.gov
Antiviral Compounds: Pyrrolo[3,2-c]pyridin-4-amine derivatives have been identified as a new class of entry inhibitors for influenza viruses. nih.gov Their mechanism is believed to involve interference with the post-fusion process, including virus uncoating and the nuclear import of viral components. nih.gov
Analgesic and Sedative Agents: Derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have demonstrated significant analgesic and sedative properties in preclinical studies. nih.gov
Anti-inflammatory and Antidiabetic Agents: The broader class of pyrrolo[3,4-c]pyridines has also been investigated for anti-inflammatory, through the inhibition of matrix metalloproteinases, and antidiabetic activities by stimulating glucose uptake. mdpi.com
It is critical to emphasize that these findings pertain to related but different molecular entities. The specific biological effects of the bromo and amine substitutions at the 3 and 4 positions of the 1H-pyrrolo[2,3-c]pyridine core, as found in the subject compound, have not been characterized in the public domain. The absence of research into this compound means there is no scientific basis upon which to describe its influence on cellular behavior or its molecular targets and pathways. Further empirical investigation is required to determine if this compound possesses any of the activities observed in its structural relatives or if it has a unique biological profile.
Computational Chemistry and Structural Modeling Studies
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine , docking studies would involve placing the compound into the binding site of a specific protein target, such as a kinase or receptor, to predict its binding affinity and mode.
These simulations are critical for:
Identifying potential protein targets.
Understanding the key amino acid residues involved in the interaction.
Elucidating the binding conformation of the ligand.
Currently, there are no specific published studies detailing the molecular docking of This compound into any particular protein target. Research on analogous structures, such as other pyrrolopyridine derivatives, has shown that this scaffold can interact with a range of protein kinases. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. chemscene.com To develop a QSAR model for a series of compounds related to This compound , researchers would need a dataset of structurally similar molecules with experimentally determined biological activities.
A typical QSAR study would involve:
Calculating molecular descriptors (e.g., electronic, steric, and hydrophobic properties).
Building a statistical model (e.g., multiple linear regression, partial least squares) to correlate these descriptors with activity.
Validating the model to ensure its predictive power.
No specific QSAR models focused on derivatives of This compound have been reported in the literature.
Pharmacophore Modeling and Virtual Screening
A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For This compound , a pharmacophore could be generated based on its structure or the known interactions of similar ligands. This model, highlighting features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, could then be used to screen large databases of chemical compounds (virtual screening) to identify other potential hits with similar interaction capabilities.
There is no available literature describing pharmacophore models derived from or used to screen for compounds with the This compound scaffold.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and flexibility of a molecule or a ligand-protein complex over time. An MD simulation of This compound bound to a protein target would allow researchers to:
Assess the stability of the predicted binding pose from molecular docking.
Analyze the dynamic network of hydrogen bonds and other interactions.
Calculate the binding free energy to more accurately estimate binding affinity.
Studies on related pyrrolo[2,3-d]pyrimidin-4-amine derivatives have utilized MD simulations to confirm the stability of ligand binding within the active site of Janus Kinase 1 (JAK1), but similar analyses for This compound are not present in current literature. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations for This compound would provide fundamental insights into its electronic properties, such as:
The distribution of electron density and electrostatic potential.
The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding reactivity.
Infrared frequencies and other spectroscopic properties.
While DFT is a standard method for characterizing novel compounds, specific published DFT calculations detailing the electronic properties of This compound are not available.
Future Directions and Research Opportunities
Exploration of Novel Pyrrolopyridine Isomers and Substitution Patterns
The specific arrangement of nitrogen atoms in the bicyclic structure of pyrrolopyridines significantly influences their biological and physicochemical properties. nih.gov There are six possible isomeric forms of pyrrolopyridines, also known as azaindoles. nih.govmdpi.com The exploration beyond the 1H-pyrrolo[2,3-c]pyridine core to other isomeric scaffolds like 1H-pyrrolo[2,3-b]pyridine (7-azaindole) or 1H-pyrrolo[3,2-c]pyridine is a critical avenue for future research. researchgate.netnih.gov For instance, 7-azaindole (B17877) derivatives have shown significant pharmacological properties, including anticancer activity. researchgate.net
Systematic modification of the 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine core is another vital strategy. This involves creating libraries of analogues by introducing diverse substituents at various positions of the pyrrolopyridine ring. The bromine atom at the 3-position and the amine group at the 4-position are particularly amenable to functionalization, serving as handles for introducing new chemical moieties to probe interactions with biological targets. Structure-activity relationship (SAR) studies on these new derivatives will be essential to understand how different substitution patterns affect potency, selectivity, and pharmacokinetic properties. nih.gov
Table 1: Isomeric Forms of Pyrrolopyridines (Azaindoles)
| Isomer Name | Common Name |
|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | 7-Azaindole |
| 1H-Pyrrolo[2,3-c]pyridine | 6-Azaindole (B1212597) |
| 1H-Pyrrolo[3,2-c]pyridine | 5-Azaindole |
| 1H-Pyrrolo[3,2-b]pyridine | 4-Azaindole |
| 1H-Pyrrolo[3,4-b]pyridine | --- |
Development of Advanced Synthetic Methodologies
The synthesis of azaindoles has historically presented a significant challenge for chemists. rsc.org While classical indole (B1671886) synthesis methods are often not directly applicable, recent advances in organometallic chemistry have provided novel and efficient routes for both the formation and functionalization of these scaffolds. rsc.orgrsc.org Future work will focus on developing more robust, efficient, and versatile synthetic methods to access a wider range of derivatives of this compound.
Modern metal-catalyzed cross-coupling reactions are expected to play a pivotal role. nih.gov Techniques such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions allow for the precise installation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures from simple precursors. nih.govresearchgate.netmdpi.com The development of one-pot protocols involving these metal-catalyzed reactions could significantly improve the efficiency of synthesizing functionalized azaindoles, which would be highly impactful for industrial-scale production. nih.gov Furthermore, exploring emerging technologies like flow chemistry and photochemistry could offer greener, safer, and more scalable synthetic routes. pharmablock.com
Table 2: Key Metal-Catalyzed Cross-Coupling Reactions for Azaindole Synthesis
| Reaction Name | Bond Formed | Key Components |
|---|---|---|
| Suzuki-Miyaura Coupling | C-C | Palladium catalyst, Organoboron compound, Halide |
| Buchwald-Hartwig Amination | C-N | Palladium catalyst, Amine, Halide/Triflate |
| Sonogashira Coupling | C-C (alkyne) | Palladium catalyst, Copper co-catalyst, Terminal alkyne, Halide |
| Heck Reaction | C-C (alkene) | Palladium catalyst, Alkene, Halide |
Integration of Multi-Omics Data in Biological Evaluation
To fully understand the biological effects of this compound derivatives, a shift from single-target evaluation to a more holistic, systems-level approach is necessary. nashbio.com The integration of multi-omics data—which includes genomics, transcriptomics, proteomics, and metabolomics—offers a comprehensive view of how these compounds affect cellular processes. nashbio.comnih.gov This approach can reveal novel insights into a compound's mechanism of action, identify new therapeutic targets, and discover biomarkers for predicting patient response. nashbio.comnih.gov
By combining different layers of omics data, researchers can construct detailed molecular maps of disease states and elucidate how drug candidates modulate these complex networks. mdpi.com For example, transcriptomic and proteomic data can reveal dysregulated cellular pathways that are modulated by a pyrrolopyridine derivative, while metabolomic profiling can illuminate disruptions in biochemical networks. nashbio.com This integrated analysis helps to build a more complete biological explanation, reducing the false positives that can arise from single-omics studies. mdpi.com AI and machine learning will be crucial for analyzing the vast and complex datasets generated by these technologies, uncovering hidden patterns to accelerate drug discovery. researchgate.net
Advanced Computational Approaches for Predictive Modeling
In parallel with synthetic and biological efforts, advanced computational modeling will be instrumental in guiding the rational design of new this compound derivatives. nih.gov Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are powerful tools for predicting the biological activity of novel compounds and understanding their interactions with target proteins at an atomic level. nih.gov
Molecular docking studies, for instance, can predict the binding pose of a ligand within the active site of a target protein, providing insights into key interactions like hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net MD simulations can then be used to study the dynamic behavior of the protein-ligand complex over time, offering a more realistic view of the binding event. nih.gov These computational approaches allow for the virtual screening of large compound libraries, prioritizing the synthesis of molecules with the highest predicted potency and most favorable properties, thereby saving significant time and resources in the drug discovery pipeline. nih.gov
Design of Highly Selective and Potent Molecular Probes
Potent and selective inhibitors derived from the this compound scaffold can be further developed into high-quality molecular probes. These probes are invaluable tools for chemical biology, enabling the detailed study of biological targets in their native cellular environment. A molecular probe is typically created by attaching a reporter group, such as a fluorophore, a biotin (B1667282) tag, or a photo-crosslinking moiety, to a highly selective inhibitor.
The design of such probes requires careful consideration to ensure that the appended tag does not disrupt the compound's binding affinity or selectivity for its target. The synthetic handles on the this compound core provide convenient points for attaching these reporter groups. Once developed, these probes can be used in a variety of applications, including target validation, imaging the subcellular localization of a target protein, and identifying new binding partners through affinity-based proteomics. The development of such tools based on this scaffold will be crucial for dissecting complex biological pathways and validating novel drug targets. acs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine, and what are their limitations?
- Methodological Answer : The synthesis typically involves bromination of pyrrolopyridine precursors. For example, regioselective bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at controlled temperatures (50–60°C) . Challenges include competing side reactions, such as over-bromination or ring-opening, requiring precise stoichiometric control. Post-synthetic amination via Buchwald-Hartwig coupling or nucleophilic substitution may introduce the 4-amine group, but yields depend on catalyst selection (e.g., Pd(OAc)₂/XPhos) .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : A combination of spectroscopic techniques is essential:
- ¹H/¹³C NMR : Characteristic peaks for the pyrrolo[2,3-c]pyridine core (e.g., aromatic protons at δ 7.2–8.5 ppm) and bromine-induced deshielding .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (C₇H₆BrN₃; exact mass 213.975 Da) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 230–280 nm .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is standard. For polar byproducts, preparative HPLC with acetonitrile/water (+0.1% TFA) improves resolution. Recrystallization from ethanol/water mixtures can enhance purity (>99%) .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination of pyrrolopyridine scaffolds be addressed?
- Methodological Answer : Computational modeling (DFT calculations) predicts reactive sites by analyzing electron density and frontier molecular orbitals. For example, bromination at the 3-position is favored due to higher electron density at the α-carbon of the pyrrole ring . Experimental validation involves kinetic studies with in-situ monitoring (e.g., UV-vis spectroscopy) to optimize reaction time and temperature .
Q. What computational tools are suitable for designing cross-coupling reactions involving the bromine substituent?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for Suzuki-Miyaura couplings. Software like Gaussian or ORCA calculates activation energies, guiding ligand selection (e.g., SPhos for Pd-catalyzed reactions) . Reaction path search algorithms (e.g., GRRM) identify intermediates, enabling mechanistic insights .
Q. How should researchers resolve discrepancies in spectroscopic data during characterization?
- Methodological Answer : Contradictory NMR signals may arise from tautomerism or solvent effects. For example, DMSO-d₆ can induce shifts in amine protons. Cross-validation with 2D NMR (COSY, HSQC) clarifies connectivity. If LCMS shows unexpected adducts (e.g., [M+Na]⁺), reanalyze under different ionization conditions (ESI vs. APCI) .
Q. What role does this compound play in structure-activity relationship (SAR) studies for kinase inhibitors?
- Methodological Answer : The bromine atom serves as a handle for late-stage functionalization (e.g., cross-coupling to introduce aryl/heteroaryl groups). In adenosine kinase inhibitors, the 4-amine group forms hydrogen bonds with Asp168 in the ATP-binding pocket. SAR studies involve synthesizing analogs (e.g., 3-chloro or 3-iodo derivatives) and testing inhibitory activity via enzymatic assays (IC₅₀ determination) .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : The compound is light-sensitive; store in amber vials under inert gas (Ar/N₂) at –20°C. Degradation pathways include debromination (detected via TLC) or oxidation of the pyrrole ring. Accelerated stability studies (40°C/75% RH for 4 weeks) assess shelf life, with HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
